molecular formula C10H17N3O2S B1199965 Biotinamide CAS No. 6929-42-6

Biotinamide

Cat. No.: B1199965
CAS No.: 6929-42-6
M. Wt: 243.33 g/mol
InChI Key: XFLVBMBRLSCJAI-ZKWXMUAHSA-N
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Description

Biotin amide, a derivative of biotin (vitamin B7), is a compound of significant interest in biochemical and medical research. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. Biotin amide retains the essential properties of biotin while offering unique functionalities that make it valuable in scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin amide can be synthesized through various chemical reactions. One common method involves the reaction of biotin with amines under specific conditions to form the amide bond. The process typically includes the following steps :

    Free Basing: The solution of free amine or amine salt in dimethylformamide (DMF) is circulated through a compartment containing a free-basing agent to yield the free amine.

    Amide Formation: The free amine is then added to the biotinylation agent, forming the amide bond. This reaction is carried out at room temperature for several hours.

    Purification: The reaction mixture is purified using silica-supported carbonate to isolate the biotin amide product.

Industrial Production Methods: Industrial production of biotin amide often involves automated synthesizers that streamline the process. These systems use cartridges containing biotinylation agents and other necessary reagents to efficiently produce biotin amide on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Biotin amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotin sulfoxide, while reduction can produce biotin amine .

Scientific Research Applications

Biotin amide has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin amide exerts its effects through its interaction with specific molecular targets and pathways. As a derivative of biotin, it functions as a coenzyme for carboxylase enzymes involved in the metabolism of fatty acids, amino acids, and glucose. The biotinylation process, facilitated by biotin amide, enhances the stability and functionality of proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: Biotin amide stands out due to its ability to form stable amide bonds, making it a versatile tool in biotinylation and other biochemical processes. Its unique properties enable its use in a wide range of applications, from basic research to industrial production .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLVBMBRLSCJAI-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219349
Record name Biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-42-6
Record name Biotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6929-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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